epi-Sancycline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

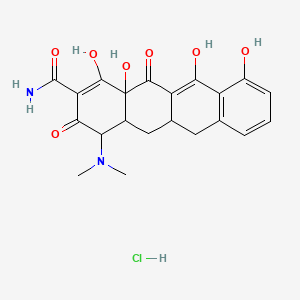

epi-Sancyclin-Hydrochlorid: ist ein halbsynthetisches Antibiotikum, das mit der Tetracyclin-Klasse von Antibiotika verwandt ist. Es ist das 4-Epimer von Sancyclin und hat die Summenformel C21H23ClN2O7 mit einem Molekulargewicht von 450,87 . Tetracycline sind bekannt für ihre breite antibakterielle Aktivität und werden zur Behandlung verschiedener bakterieller Infektionen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von epi-Sancyclin-Hydrochlorid beinhaltet die Epimerisierung von Sancyclin. Eine Methode beinhaltet die Einwirkung von Sancyclin in einer Mischung aus Alkohol und Säure in einer Wasserstoffatmosphäre unter Verwendung eines Katalysators . Der Alkohol kann von C1 bis C6 reichen, und die Säure kann Schwefelsäure, Bromwasserstoffsäure, Methansulfonsäure, p-Toluolsulfonsäure, Perchlorsäure oder Phosphorsäure sein .

Industrielle Produktionsmethoden: Die industrielle Produktion von epi-Sancyclin-Hydrochlorid folgt ähnlichen Synthesewegen, ist jedoch für höhere Ausbeuten, weniger Nebenprodukte und einfachere Nachbehandlung optimiert. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Arten von Reaktionen: epi-Sancyclin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind typisch für Tetracyclin-Antibiotika .

Häufige Reagenzien und Bedingungen:

Oxidation: Die Jones-Oxidation wird häufig verwendet, wobei Chromtrioxid und Schwefelsäure in Aceton eingesetzt werden.

Reduktion: Hydrierungsreaktionen unter Verwendung von Palladium auf Kohle (Pd/C) als Katalysator.

Substitution: Reaktionen mit Grignard-Reagenzien zur Einführung von Alkylgruppen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Tetracyclin-Derivate mit veränderten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: epi-Sancyclin-Hydrochlorid wird zur Synthese neuer Tetracyclin-Derivate verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Modifikationen .

Biologie: In der biologischen Forschung wird epi-Sancyclin-Hydrochlorid zur Untersuchung der Hemmung der Proteinsynthese in Bakterien verwendet. Es dient als Modellverbindung, um den Wirkmechanismus von Tetracyclin-Antibiotika zu verstehen .

Medizin: epi-Sancyclin-Hydrochlorid hat potenzielle therapeutische Anwendungen bei der Behandlung von bakteriellen Infektionen, die gegen andere Tetracycline resistent sind. Seine breite Wirksamkeit macht es zu einem wertvollen Antibiotikum in klinischen Umgebungen .

Industrie: In der pharmazeutischen Industrie wird epi-Sancyclin-Hydrochlorid zur Entwicklung neuer Antibiotika mit verbesserter Wirksamkeit und reduzierter Resistenz verwendet .

Wirkmechanismus

epi-Sancyclin-Hydrochlorid entfaltet seine antibakterielle Wirkung durch die Hemmung der Proteinsynthese in Bakterien. Es bindet an die 30S-ribosomale Untereinheit und verhindert die Anlagerung von Aminoacyl-tRNA an die ribosomale Akzeptorstelle (A). Diese Wirkung hemmt den Einbau von Aminosäuren in die wachsende Peptidkette und stoppt so effektiv die bakterielle Proteinsynthese .

Wirkmechanismus

epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tetracyclin: Die Stammverbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Pharmakokinetik.

Doxycyclin: Ein Tetracyclin der zweiten Generation mit verbesserter Bioverfügbarkeit und längerer Halbwertszeit.

Minocyclin: Bekannt für seine verstärkte Aktivität gegen resistente Bakterien.

Tigecyclin: Ein Tetracyclin der dritten Generation mit einem breiteren Wirkungsspektrum.

Einzigartigkeit: epi-Sancyclin-Hydrochlorid ist einzigartig aufgrund seiner epimeren Struktur, die im Vergleich zu anderen Tetracyclinen einzigartige pharmakologische Eigenschaften bietet. Seine Fähigkeit, bestimmte bakterielle Resistenzmechanismen zu überwinden, macht es zu einer wertvollen Ergänzung der Tetracyclin-Familie .

Eigenschaften

Molekularformel |

C21H23ClN2O7 |

|---|---|

Molekulargewicht |

450.9 g/mol |

IUPAC-Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |

InChI-Schlüssel |

CIJFGLCHAOVWRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.